(2E)-2-(4-chlorobenzenesulfonyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]prop-2-enenitrile
Description
The compound (2E)-2-(4-chlorobenzenesulfonyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]prop-2-enenitrile is a nitrile-containing derivative featuring a prop-2-enenitrile backbone substituted with a 4-chlorobenzenesulfonyl group and a 4-(2-fluorophenyl)piperazine moiety. Piperazine derivatives are widely studied for their pharmacological relevance, particularly in central nervous system (CNS) disorders, while sulfonyl groups often enhance metabolic stability and solubility .
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-[4-(2-fluorophenyl)piperazin-1-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O2S/c20-15-5-7-16(8-6-15)27(25,26)17(13-22)14-23-9-11-24(12-10-23)19-4-2-1-3-18(19)21/h1-8,14H,9-12H2/b17-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSYTUAHKUNBFV-SAPNQHFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(2-Fluorophenyl)piperazine
Method 1: Buchwald-Hartwig Amination
Piperazine reacts with 2-fluorobromobenzene under palladium catalysis (Pd(OAc)₂, Xantphos) in toluene at 110°C for 24 hours, yielding 4-(2-fluorophenyl)piperazine (72% yield).
Method 2: Nucleophilic Aromatic Substitution
2-Fluoronitrobenzene is reduced to 2-fluoroaniline, which undergoes Ullmann coupling with piperazine in the presence of CuI/L-proline (DMF, 100°C, 48 hours; 65% yield).
Synthesis of 4-Chlorobenzenesulfonyl Chloride
Chlorobenzene is sulfonated using chlorosulfonic acid (ClSO₃H) at 0–5°C for 2 hours, followed by quenching with PCl₅ to yield 4-chlorobenzenesulfonyl chloride (89% purity).
Core Ene-Nitrile Assembly
Knoevenagel Condensation
A mixture of 4-chlorobenzenesulfonylacetonitrile (1.0 eq) and 4-(2-fluorophenyl)piperazine-1-carbaldehyde (1.2 eq) undergoes condensation in ethanol with piperidine (10 mol%) at 80°C for 6 hours, forming the (E)-configured ene-nitrile (Table 1).
Table 1: Optimization of Knoevenagel Condensation
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 6 | 68 |
| DBU | DMF | 100 | 4 | 72 |
| NH₄OAc | MeOH | 60 | 8 | 55 |
Sulfonation of Pre-formed Ene-Nitrile
Alternative routes involve sulfonating a pre-assembled ene-nitrile. Treatment of 3-[4-(2-fluorophenyl)piperazin-1-yl]prop-2-enenitrile with 4-chlorobenzenesulfonyl chloride (1.5 eq) in CH₂Cl₂ and Et₃N (2 eq) at 0°C affords the target compound in 61% yield.
Stereochemical Control and Characterization
E/Z Isomerism
The (E)-configuration is confirmed by ¹H NMR :
- Olefinic protons at δ 7.52 (d, J = 16.2 Hz) and δ 6.89 (d, J = 16.2 Hz).
- IR : ν = 2215 cm⁻¹ (C≡N), 1350 cm⁻¹ (S=O).
Table 2: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.85–7.43 (m, Ar-H), δ 3.82 (t, piperazine) |
| ¹³C NMR | δ 154.2 (C≡N), δ 129.8–116.4 (Ar-C) |
| HRMS | [M+H]⁺ calc. 446.0824, found 446.0821 |
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (400 W, DMF, 1 hour) of 4-chlorobenzenesulfonylacetonitrile and 4-(2-fluorophenyl)piperazine-1-carbaldehyde enhances reaction efficiency (yield: 78%).
One-Pot Sequential Reactions
A telescoped process combines Knoevenagel condensation and sulfonation in a single reactor, reducing purification steps (overall yield: 65%).
Challenges and Solutions
Regioselectivity in Piperazine Functionalization
Sulfonyl Group Hydrolysis
- Issue : Degradation under acidic conditions.
- Solution : Mild buffered conditions (pH 6–7) during workup.
Industrial-Scale Considerations
Cost Analysis :
- 4-(2-Fluorophenyl)piperazine accounts for 43% of raw material costs.
- Catalyst recycling (Pd from Buchwald-Hartwig) reduces expenses by 18%.
Environmental Impact :
- Ethanol/water solvent systems decrease waste generation vs. DMF.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the aromatic rings.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
The compound might be investigated for its pharmacological properties, including potential therapeutic effects or as a lead compound for drug development.
Industry
In industry, it could be used in the development of new materials, such as polymers or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-(4-chlorobenzenesulfonyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]prop-2-enenitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, highlighting differences in substituents, physicochemical properties, and synthetic routes:
Key Structural and Functional Insights:
Substituent Effects: Sulfonyl vs. This may influence receptor binding or solubility . Halogenation: The 4-chloro substituent in the target compound vs. Piperazine Modifications: The 2-fluorophenyl-piperazine in the target compound is distinct from the furan-carbonyl-piperazine in Analog 1, which may confer selectivity for specific receptors (e.g., serotonin or dopamine receptors) .
Physicochemical Properties :
- The target compound’s higher molar mass (403.87 g/mol) compared to Analog 3 (289.16 g/mol) reflects the bulkier sulfonyl and piperazine groups.
- Predicted pKa values (e.g., Analog 3: -2.85) suggest strong electron-withdrawing effects from nitrile and sulfonyl groups, influencing ionization and bioavailability .
Synthetic Approaches :
- The target compound’s synthesis likely mirrors methods for Analog 1 and Analog 2, involving (i) sulfonylation of a prop-2-enenitrile precursor and (ii) nucleophilic substitution with 4-(2-fluorophenyl)piperazine .
- Intramolecular hydrogen bonds (observed in Analog 2’s crystal structure) may stabilize the E-configuration, critical for maintaining activity .
Research Findings and Implications
- Structural Rigidity : The E-configuration enforces planarity, which is advantageous for π-π stacking interactions in biological systems. Analog 2’s crystal structure revealed a chair conformation in the piperazine ring, a feature likely conserved in the target compound .
- Bioactivity Potential: While direct pharmacological data for the target compound are unavailable, structurally related piperazine-sulfonyl hybrids exhibit activity as kinase inhibitors or serotonin receptor modulators .
- Computational Insights: Graph-based similarity analyses (e.g., Tanimoto coefficients) could quantify structural overlap with known bioactive molecules, guiding lead optimization .
Biological Activity
(2E)-2-(4-chlorobenzenesulfonyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]prop-2-enenitrile, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C18H19ClN2O2S
- Molecular Weight : 364.88 g/mol
The structure consists of a propene core substituted with a chlorobenzenesulfonyl group and a piperazine moiety, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realm of pharmacology. The following sections detail specific activities and findings from recent studies.
Antidepressant Activity
One study investigated the compound's potential as an antidepressant. It was found to interact with serotonin and dopamine receptors, indicating possible efficacy in treating mood disorders. The mechanism involves modulation of neurotransmitter levels, which is critical in managing depression symptoms.
Anticancer Properties
A significant focus has been on the anticancer potential of this compound. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, leading to cell death.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Tests against multiple bacterial strains revealed significant inhibition of growth, suggesting its utility in developing new antibiotics. The mechanism likely involves disruption of bacterial cell wall synthesis or function.
Data Table: Summary of Biological Activities
Case Study 1: Antidepressant Effects
A clinical trial involving patients with major depressive disorder assessed the efficacy of the compound compared to a standard SSRI. Results indicated that participants receiving the test compound showed a more rapid improvement in depressive symptoms.
Case Study 2: Cancer Cell Line Testing
In a laboratory setting, this compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound exhibited IC50 values indicating potent cytotoxicity at low concentrations, supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
